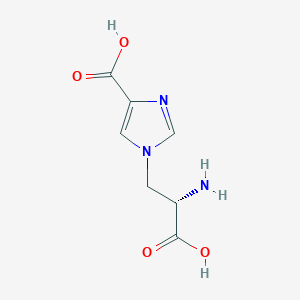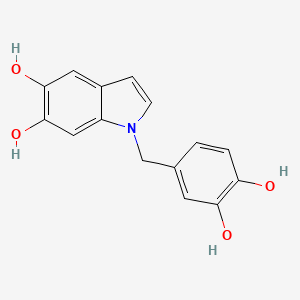
1-(3,4-Dihydroxybenzyl)-1H-indole-5,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dihydroxybenzyl)-1H-indole-5,6-diol is a compound that features both indole and catechol moieties. This unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroxybenzyl)-1H-indole-5,6-diol typically involves the condensation of 3,4-dihydroxybenzaldehyde with indole derivatives under specific reaction conditions. One common method includes the use of a Lewis acid catalyst to facilitate the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity levels required for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Dihydroxybenzyl)-1H-indole-5,6-diol undergoes various types of chemical reactions, including:
Oxidation: The catechol moiety can be oxidized to form quinones.
Reduction: The indole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions include quinones from oxidation, reduced indole derivatives from reduction, and various substituted indoles from electrophilic substitution reactions.
Applications De Recherche Scientifique
1-(3,4-Dihydroxybenzyl)-1H-indole-5,6-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Used in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dihydroxybenzyl)-1H-indole-5,6-diol involves its interaction with various molecular targets and pathways. The catechol moiety can participate in redox reactions, influencing cellular oxidative stress levels. The indole ring can interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroxybenzylamine: Shares the catechol moiety but lacks the indole ring.
5,6-Dihydroxyindole: Contains the indole ring but lacks the catechol moiety.
1-(3,4-Dihydroxyphenyl)-2-(1H-indol-3-yl)ethanone: Similar structure but with an additional ketone group.
Uniqueness
1-(3,4-Dihydroxybenzyl)-1H-indole-5,6-diol is unique due to the presence of both the indole and catechol moieties, allowing it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its similar compounds.
Propriétés
Formule moléculaire |
C15H13NO4 |
|---|---|
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
1-[(3,4-dihydroxyphenyl)methyl]indole-5,6-diol |
InChI |
InChI=1S/C15H13NO4/c17-12-2-1-9(5-13(12)18)8-16-4-3-10-6-14(19)15(20)7-11(10)16/h1-7,17-20H,8H2 |
Clé InChI |
NSMXEBWEZHORIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CN2C=CC3=CC(=C(C=C32)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


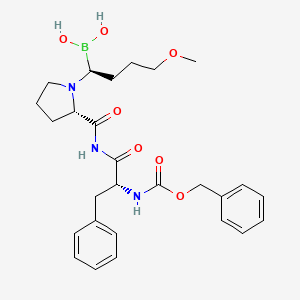
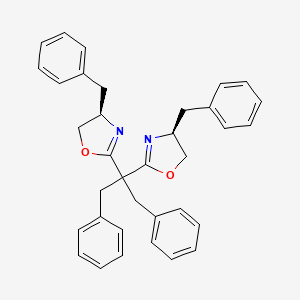
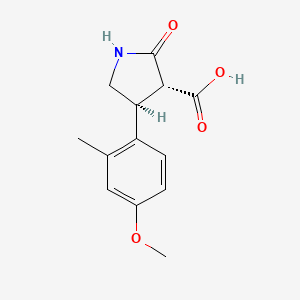
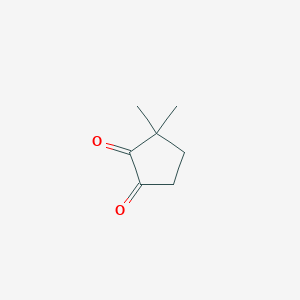
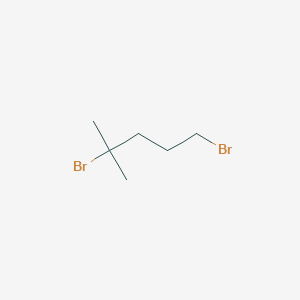

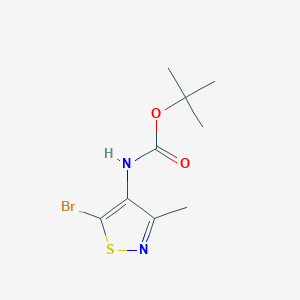
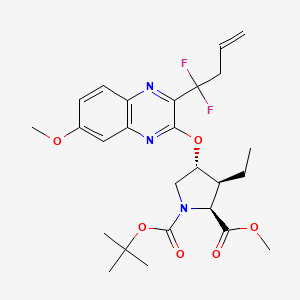
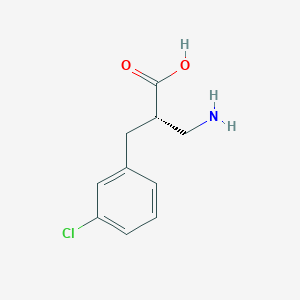
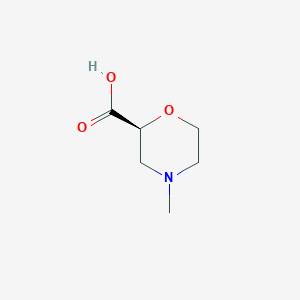
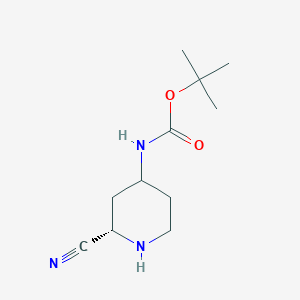
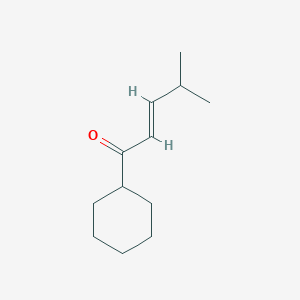
![5-Fluorobicyclo[3.2.2]nonan-1-amine](/img/structure/B12944256.png)
